5-Amino-2-(chloromethyl)phenol

Catalog No.
S12368936
CAS No.
M.F
C7H8ClNO
M. Wt
157.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-2-(chloromethyl)phenol

Product Name

5-Amino-2-(chloromethyl)phenol

IUPAC Name

5-amino-2-(chloromethyl)phenol

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

InChI

InChI=1S/C7H8ClNO/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,4,9H2

InChI Key

JYUGNUMUMZDGNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)O)CCl

5-Amino-2-(chloromethyl)phenol is an organic compound characterized by its molecular formula C7H8ClN2O. It appears as a white to light yellow crystalline solid and is soluble in water and organic solvents. This compound features an amino group and a chloromethyl group attached to a phenolic ring, making it a versatile intermediate in organic synthesis. Its structural attributes allow it to participate in various

  • Oxidation: The compound can be oxidized to form quinone derivatives, which are essential in various biochemical pathways.
  • Reduction: It can be reduced to yield different amine derivatives, enhancing its utility in organic synthesis.
  • Substitution Reactions: The chloromethyl group can be replaced by nucleophiles, allowing the formation of substituted phenolic compounds.

Common reagents used in these reactions include potassium permanganate for oxidation and iron powder with hydrochloric acid for reduction.

The biological activity of 5-Amino-2-(chloromethyl)phenol is notable due to its potential toxicity. Compounds in the chlorophenol family, including this one, are known to exhibit carcinogenic, mutagenic, and cytotoxic properties. They interact with biological systems through mechanisms such as enzyme inhibition and reactive oxygen species generation, leading to cellular damage. Due to these properties, safety precautions are essential when handling this compound.

Several methods exist for synthesizing 5-Amino-2-(chloromethyl)phenol:

  • Chlorination of p-Cresol: This method involves chlorinating p-cresol using chlorine gas in the presence of a catalyst to form 2-chloro-5-nitrophenol.
  • Reduction: The nitro group in 2-chloro-5-nitrophenol is then reduced using reducing agents like iron powder and hydrochloric acid to yield 5-Amino-2-(chloromethyl)phenol.
  • Industrial Production: In industrial settings, these reactions are optimized for higher yields and purity by controlling reaction conditions such as temperature and pressure.

5-Amino-2-(chloromethyl)phenol serves various applications:

  • Dye Manufacturing: It is used as a precursor in the synthesis of dyes and pigments due to its ability to participate in condensation reactions.
  • Pharmaceuticals: The compound's reactivity allows it to be utilized in synthesizing pharmaceutical agents.
  • Chemical Intermediates: It acts as an intermediate in producing other valuable chemicals.

Research indicates that 5-Amino-2-(chloromethyl)phenol interacts with several biological targets, including enzymes involved in metabolic pathways. Its potential toxicity necessitates studies on its interactions with cellular components to understand better its effects on human health and the environment.

Several compounds share structural similarities with 5-Amino-2-(chloromethyl)phenol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-Amino-5-chlorophenolContains an amino group and a chlorine atomUsed extensively in dye production
4-Amino-2-chlorophenolHas an amino group para to the chlorine atomExhibits different reactivity patterns
2-Amino-4-nitrophenolContains a nitro group instead of a chloromethyl groupKnown for its use in pharmaceuticals
3-Amino-4-chlorophenolFeatures an amino group at the meta positionLess toxic compared to other chlorophenols

These compounds highlight the uniqueness of 5-Amino-2-(chloromethyl)phenol, particularly regarding its specific functional groups that influence its reactivity and applications in organic synthesis.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

157.0294416 g/mol

Monoisotopic Mass

157.0294416 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-09

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